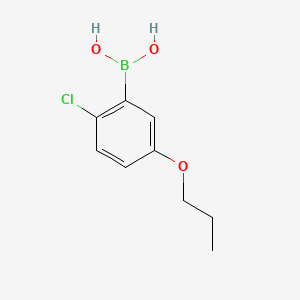
4-(Aminomethyl)hexane-1,4-diol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(Aminomethyl)hexane-1,4-diol is an organic compound with the molecular formula C7H17NO2. It contains an aminomethyl group attached to a hexane backbone, which also has two hydroxyl groups at the first and fourth positions. This compound is of interest due to its unique structure, which combines both amine and alcohol functionalities, making it versatile for various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
4-(Aminomethyl)hexane-1,4-diol can be synthesized through several methods. One common approach involves the reduction of a corresponding diketone using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4). Another method includes the dihydroxylation of alkenes using reagents like osmium tetroxide (OsO4) or potassium permanganate (KMnO4) to introduce the hydroxyl groups .
Industrial Production Methods
In industrial settings, the production of this compound may involve catalytic hydrogenation processes where the starting materials are subjected to high pressure and temperature in the presence of a catalyst. This ensures efficient conversion and high yield of the desired product.
Chemical Reactions Analysis
Types of Reactions
4-(Aminomethyl)hexane-1,4-diol undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form carbonyl compounds using oxidizing agents like chromium trioxide (CrO3) or pyridinium chlorochromate (PCC).
Reduction: The compound can be reduced further to form amines or alcohols using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The amine group can participate in nucleophilic substitution reactions, where it can be replaced by other functional groups using reagents like alkyl halides.
Common Reagents and Conditions
Oxidation: Chromium trioxide (CrO3), pyridinium chlorochromate (PCC)
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Substitution: Alkyl halides, acid chlorides
Major Products Formed
Oxidation: Carbonyl compounds (e.g., aldehydes, ketones)
Reduction: Amines, alcohols
Substitution: Various substituted amines or alcohols
Scientific Research Applications
4-(Aminomethyl)hexane-1,4-diol has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential role in biochemical pathways and as a precursor for biologically active compounds.
Medicine: Explored for its potential therapeutic properties, including its use in drug development.
Industry: Utilized in the production of polymers, resins, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 4-(Aminomethyl)hexane-1,4-diol involves its interaction with various molecular targets and pathways. The aminomethyl group can act as a nucleophile, participating in reactions with electrophiles. The hydroxyl groups can form hydrogen bonds, influencing the compound’s reactivity and interactions with other molecules. These properties make it a versatile compound in both chemical and biological contexts.
Comparison with Similar Compounds
4-(Aminomethyl)hexane-1,4-diol can be compared with other similar compounds such as:
1,6-Hexanediol: Lacks the aminomethyl group, making it less versatile in nucleophilic substitution reactions.
4-Aminobutanol: Shorter carbon chain and fewer hydroxyl groups, resulting in different reactivity and applications.
2-Amino-2-methyl-1,3-propanediol: Contains a tertiary amine and two hydroxyl groups, offering different chemical properties and uses.
The uniqueness of this compound lies in its combination of amine and alcohol functionalities, which provide a wide range of reactivity and applications in various fields.
Properties
IUPAC Name |
4-(aminomethyl)hexane-1,4-diol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H17NO2/c1-2-7(10,6-8)4-3-5-9/h9-10H,2-6,8H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MHIVVBANGQHOKC-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CCCO)(CN)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H17NO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
147.22 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














